(R)-2-Amino-2-methylpent-4-enoic acid
Overview
Description
®-2-Amino-2-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain that includes a double bond. This compound is chiral, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylpent-4-enoic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or enzymes to ensure the desired ®-configuration. For example, the use of biocatalysts in the reduction of α,β-unsaturated aldehydes and ketones can lead to the formation of the desired chiral amino acid . Another method involves the use of photoredox catalysis, where halogenated pyridines undergo conjugate addition to dehydroalanine derivatives .
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylpent-4-enoic acid typically involves large-scale synthesis using robust and scalable systems. Photoredox catalysis has been shown to be effective for the preparation of β-heteroaryl α-amino acid derivatives, which can be adapted for the synthesis of ®-2-Amino-2-methylpent-4-enoic acid . This method ensures high efficiency and enantioselectivity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of ®-2-Amino-2-methylpent-4-enoic acid.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-2-Amino-2-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the side chain can participate in various chemical reactions, altering the compound’s reactivity and interactions. These properties make it a versatile compound in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but without the double bond.
Glutamic acid: Another amino acid with a different side chain structure.
Cysteine: Contains a thiol group instead of a double bond.
Uniqueness
®-2-Amino-2-methylpent-4-enoic acid is unique due to its specific ®-configuration and the presence of a double bond in its side chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other amino acids.
Properties
IUPAC Name |
(2R)-2-amino-2-methylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441959 | |
Record name | (R)-2-Amino-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96886-56-5 | |
Record name | (2R)-2-Amino-2-methyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96886-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-Amino-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-- Allylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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